2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene is a complex organic compound that features a fluorene core substituted with piperazine and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of piperazine and sulfonyl groups. Common reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and appropriate solvents such as dichloromethane or dimethylformamide. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent production. Quality control measures are crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It could be used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and molecular modeling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Bis((4-(2-methylallyl)piperazin-1-yl)sulfonyl)-9H-fluorene include other fluorene derivatives and piperazine-sulfonyl compounds. Examples include:
- 2,7-Bis((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-9H-fluorene
- 2,7-Bis((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-9H-fluorene.
Uniqueness
What sets this compound apart is its specific substitution pattern, which may confer unique chemical and biological properties. This uniqueness can be leveraged in the design of new materials or therapeutic agents with specific desired characteristics.
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-[[7-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O4S2/c1-22(2)20-30-9-13-32(14-10-30)38(34,35)26-5-7-28-24(18-26)17-25-19-27(6-8-29(25)28)39(36,37)33-15-11-31(12-16-33)21-23(3)4/h5-8,18-19H,1,3,9-17,20-21H2,2,4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVTRUTMZAIDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303059-36-1 |
Source
|
Record name | 1-(2-METHYL-2-PROPENYL)-4-[(7-{[4-(2-METHYL-2-PROPENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.